![molecular formula C20H34O2 B1599362 (8E,11E,14E)-icosa-8,11,14-trienoic acid CAS No. 7324-41-6](/img/structure/B1599362.png)
(8E,11E,14E)-icosa-8,11,14-trienoic acid
Overview
Description
“(8E,11E,14E)-icosa-8,11,14-trienoic acid” is a 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14 . It has a molecular formula of C20H34O2, an average mass of 306.483 Da, and a mono-isotopic mass of 306.255890 Da .
Molecular Structure Analysis
The molecular structure of “(8E,11E,14E)-icosa-8,11,14-trienoic acid” consists of 20 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . It has double bonds at the 8th, 11th, and 14th carbon atoms, which are in the E configuration .Physical And Chemical Properties Analysis
“(8E,11E,14E)-icosa-8,11,14-trienoic acid” has a density of 0.9±0.1 g/cm3, a boiling point of 438.0±24.0 °C at 760 mmHg, and a flash point of 334.7±18.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds . Its ACD/LogP value is 7.56, indicating that it is highly lipophilic .Mechanism of Action
Target of Action
The primary target of (8E,11E,14E)-icosa-8,11,14-trienoic acid is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .
Mode of Action
Trpv1 is known to be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin . It is possible that (8E,11E,14E)-icosa-8,11,14-trienoic acid interacts with TRPV1 in a similar manner.
Biochemical Pathways
Trpv1 is known to be involved in several biochemical pathways, including arginine biosynthesis, d-glutamine and d-glutamate metabolism, alanine, aspartate and glutamate metabolism, and starch and sucrose metabolism .
Result of Action
Activation of trpv1 is known to be involved in the mediation of inflammatory pain and hyperalgesia .
Action Environment
properties
IUPAC Name |
(8E,11E,14E)-icosa-8,11,14-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-YHTMAJSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8E,11E,14E)-icosa-8,11,14-trienoic acid | |
CAS RN |
7324-41-6 | |
Record name | 8,11,14-Eicosatrienoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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